![molecular formula C18H28N2O4 B13490313 tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13490313.png)
tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate: is a compound that features a tert-butyl ester and a tert-butoxycarbonyl (BOC) protected amine. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves the Steglich esterification method. This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond . The reaction conditions are mild, making it suitable for substrates that are sensitive to harsh conditions.
Industrial Production Methods: In industrial settings, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can target the ester or amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amine sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the amine group.
Reduction: Reduced forms of the ester and amine groups.
Substitution: Substituted esters and amides.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis .
Biology: In biological research, it is used to study enzyme-substrate interactions and protein folding due to its stability and reactivity.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: In industrial applications, it is used in the production of pharmaceuticals and fine chemicals .
作用機序
The mechanism of action of tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl (BOC) group is widely used to protect amines during chemical reactions. The BOC group can be removed under mild acidic conditions, making it useful in multi-step synthesis .
類似化合物との比較
- tert-Butyl carbamate
- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
Comparison:
- tert-Butyl carbamate: Similar in that it also contains a BOC-protected amine, but it lacks the ester functionality.
- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of the propanoate backbone, making it more rigid and less flexible in certain reactions .
Uniqueness: tert-Butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to its combination of a BOC-protected amine and a tert-butyl ester, providing both stability and reactivity in synthetic applications.
特性
分子式 |
C18H28N2O4 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
tert-butyl (2R)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)14(20-16(22)24-18(4,5)6)11-12-7-9-13(19)10-8-12/h7-10,14H,11,19H2,1-6H3,(H,20,22)/t14-/m1/s1 |
InChIキー |
LQKGPNIRNXMQCA-CQSZACIVSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


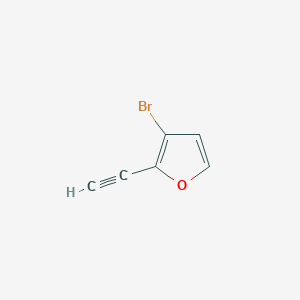
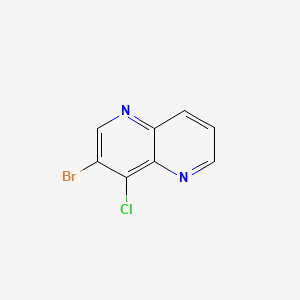
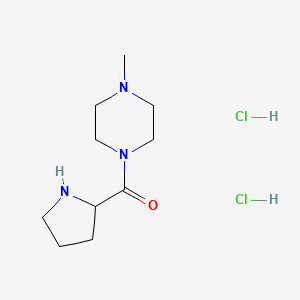

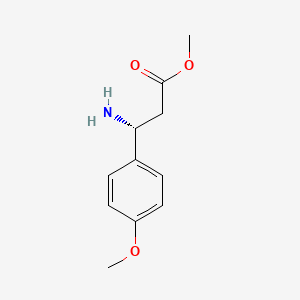

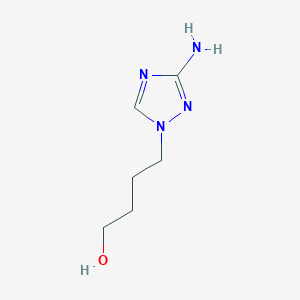
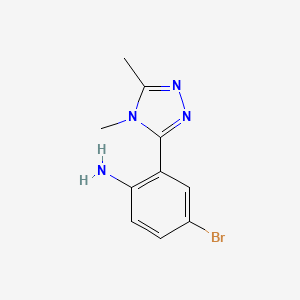
![(E)-1-butyl-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13490274.png)



![rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane](/img/structure/B13490312.png)

